molecular formula C12H19NO2 B3072482 [(2,5-Dimethoxyphenyl)methyl](propyl)amine CAS No. 1016752-30-9

[(2,5-Dimethoxyphenyl)methyl](propyl)amine

Cat. No.: B3072482
CAS No.: 1016752-30-9
M. Wt: 209.28 g/mol
InChI Key: BWEALHPTUWORBK-UHFFFAOYSA-N
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Description

(2,5-Dimethoxyphenyl)methylamine is a secondary amine featuring a 2,5-dimethoxyphenyl group attached to a methylene bridge, with a propylamine substituent.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-4-7-13-9-10-8-11(14-2)5-6-12(10)15-3/h5-6,8,13H,4,7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEALHPTUWORBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2,5-Dimethoxyphenyl)methylamine typically involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxy-beta-nitrostyrene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2,5-dimethoxyphenethylamine. The final step involves the alkylation of 2,5-dimethoxyphenethylamine with propyl bromide to produce (2,5-Dimethoxyphenyl)methylamine .

Chemical Reactions Analysis

(2,5-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of methoxy groups on the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

    Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.

    Biology: It has been studied for its effects on the central nervous system and its potential use as a research tool in neuropharmacology.

    Medicine: Research has explored its potential therapeutic applications, although its use is limited due to its psychoactive properties.

    Industry: It is used in the production of certain dyes and pigments.

Mechanism of Action

(2,5-Dimethoxyphenyl)methylamine exerts its effects primarily by interacting with serotonin receptors in the brain. It acts as a partial agonist at the 5-HT2A receptor, leading to altered perception and mood. The compound’s psychoactive effects are similar to those of other hallucinogens like LSD .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(3,5-Dimethoxyphenyl)methylamine

  • Structural Difference : The methoxy groups are positioned at the 3,5-positions of the phenyl ring instead of 2,4.
  • This compound is listed with suppliers but lacks detailed experimental data .

(2,5-Dimethylphenyl)methylamine

  • Structural Difference : Methoxy groups are replaced with methyl groups.
  • Implications : Methyl substituents are less polar than methoxy groups, reducing hydrogen-bonding capacity and increasing hydrophobicity. The molecular weight (177.29 g/mol) is lower than the dimethoxy analogue, which may influence bioavailability .

(2,5-Difluorophenyl)methylamine

  • Structural Difference : Methoxy groups are substituted with fluorine atoms.
  • This compound is noted in but lacks comparative data .

Butyl[(3,4-dimethoxyphenyl)methyl]amine

  • Structural Difference : The alkyl chain is extended to a butyl group, and methoxy substituents are at 3,4-positions.
  • Implications : Longer alkyl chains may enhance lipophilicity, while 3,4-dimethoxy substitution could improve interactions with serotoninergic receptors, as seen in related psychoactive compounds .

[1-(2,5-Dimethoxyphenyl)ethyl][3-(1H-imidazol-1-yl)propyl]amine

  • Structural Difference : Incorporates an imidazole ring and an ethyl linker between the phenyl group and amine.
  • Molecular weight increases to 289.37 g/mol, suggesting distinct pharmacokinetics .

Research Findings and Gaps

  • Pharmacological Data: No evidence directly links (2,5-Dimethoxyphenyl)methylamine to biological activity. However, analogues like methoxamine hydrochloride () with similar dimethoxyphenyl groups are vasoconstrictors, hinting at possible cardiovascular effects.
  • Safety Profiles : Methyl(2-methylpropyl)amine () highlights standard safety protocols for amines (e.g., skin/eye irritation), which may apply to the target compound.

Biological Activity

(2,5-Dimethoxyphenyl)methylamine is a compound of interest in the fields of medicinal chemistry and neuropharmacology. Its structural similarity to other psychoactive substances suggests potential interactions with neurotransmitter systems, particularly serotonin receptors. This article explores its biological activity, focusing on receptor interactions, potential therapeutic applications, and relevant case studies.

Structural Overview

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₂H₁₉NO₂
  • CAS Number : 432492-76-7

This compound features two methoxy groups on a phenyl ring and a propyl amine structure, which is significant for its biological activity.

Interaction with Serotonin Receptors

Research indicates that (2,5-Dimethoxyphenyl)methylamine exhibits agonistic activity at the 5-HT2A serotonin receptor subtype. This receptor is implicated in various neuropsychological conditions, including mood disorders and anxiety. Similar compounds have shown the following characteristics:

  • Agonist Activity : Activation of the 5-HT2A receptor can lead to enhanced mood and altered perception, which is relevant for therapeutic applications in treating depression and anxiety disorders.
  • Selectivity : The compound displays selectivity towards the 5-HT2A receptor over other serotonin receptors, which may reduce side effects associated with broader receptor activation .

Case Studies

  • Clinical Case Report :
    A clinical case involving a patient exposed to a related compound, 25I-NBOMe (a potent analog), highlighted significant psychoactive effects including agitation and confusion. The patient improved after treatment with benzodiazepines . Although not directly involving (2,5-Dimethoxyphenyl)methylamine, this case underscores the importance of studying similar compounds due to their potential for similar effects.
  • Structure-Activity Relationship Studies :
    Investigations into related compounds have revealed that modifications in the structure significantly alter biological activity. For instance, changing substituents on the phenyl ring can enhance or diminish agonistic potency at serotonin receptors . This information is crucial for guiding future synthetic modifications of (2,5-Dimethoxyphenyl)methylamine to optimize its pharmacological profile.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Aspects
2,5-DimethoxyamphetamineTwo methoxy groups on a phenyl ringSchedule I controlled substance; no accepted medical use
25I-NBOMeIodine substitution on the phenyl ringHighly potent; associated with severe toxicity
(2,5-Dimethoxyphenyl)methylamineMethyl instead of propyl groupPotential therapeutic applications in mood disorders

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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